5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Overview
Description
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a chemical compound with the molecular formula C6H4BrF3N2O It is a pyrimidine derivative that contains a bromine atom at the 5-position and a trifluoroethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 5-bromopyrimidine with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
5-Bromopyrimidine+2,2,2-TrifluoroethanolBase, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the trifluoroethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-2-(2,2,2-trifluoroethoxy)pyrimidine, while oxidation with potassium permanganate can introduce a carboxyl group at the 5-position.
Scientific Research Applications
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
5-Bromopyrimidine: Lacks the trifluoroethoxy group.
Uniqueness
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is unique due to the presence of both the bromine atom and the trifluoroethoxy group, which confer distinct chemical properties and reactivity. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired.
Properties
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPMXQTXQLBEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591758 | |
Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433683-47-7 | |
Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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